molecular formula C10H20O B2452938 (2R)-4-Cyclopentyl-2-methylbutan-1-ol CAS No. 2248198-21-0

(2R)-4-Cyclopentyl-2-methylbutan-1-ol

Cat. No.: B2452938
CAS No.: 2248198-21-0
M. Wt: 156.269
InChI Key: FLKINACTJXODGL-SECBINFHSA-N
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Description

(2R)-4-Cyclopentyl-2-methylbutan-1-ol is an organic compound with a unique structure that includes a cyclopentyl ring and a chiral center at the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-4-Cyclopentyl-2-methylbutan-1-ol typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a ketone or an alkene, in the presence of a chiral catalyst. The reaction conditions often include a hydrogen source, such as hydrogen gas, and a solvent like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(2R)-4-Cyclopentyl-2-methylbutan-1-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to form alkanes or other reduced products using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in toluene.

Major Products

    Oxidation: Cyclopentyl methyl ketone or cyclopentyl acetic acid.

    Reduction: Cyclopentyl methyl butane.

    Substitution: Cyclopentyl methyl chloride or bromide.

Scientific Research Applications

(2R)-4-Cyclopentyl-2-methylbutan-1-ol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds, including pharmaceuticals.

    Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: It is used in the production of fine chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism by which (2R)-4-Cyclopentyl-2-methylbutan-1-ol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids, leading to changes in cellular function or signaling.

Comparison with Similar Compounds

Similar Compounds

    (2S)-4-Cyclopentyl-2-methylbutan-1-ol: The enantiomer of (2R)-4-Cyclopentyl-2-methylbutan-1-ol, with similar chemical properties but different biological activity.

    Cyclopentyl methanol: A simpler compound with a similar cyclopentyl ring but lacking the chiral center.

    Cyclopentyl methyl ketone: An oxidized form of this compound.

Uniqueness

This compound is unique due to its chiral center, which imparts specific stereochemical properties that can influence its reactivity and interactions in biological systems. This makes it a valuable compound in asymmetric synthesis and chiral resolution processes.

Properties

IUPAC Name

(2R)-4-cyclopentyl-2-methylbutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-9(8-11)6-7-10-4-2-3-5-10/h9-11H,2-8H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLKINACTJXODGL-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1CCCC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC1CCCC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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